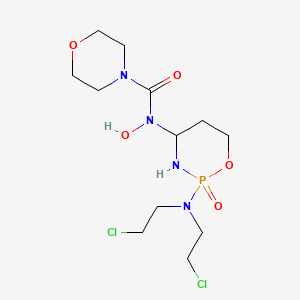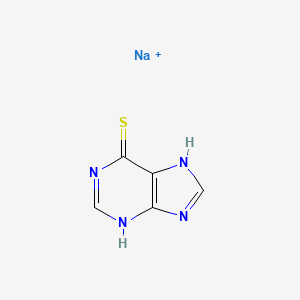
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-苯并噁嗪-3(4H)-酮,7-乙酰基-2,2,4-三甲基- 是一种属于苯并噁嗪家族的有机化合物。这些化合物以其在材料科学、制药和农业等各个领域的多种应用而闻名。
准备方法
合成路线和反应条件
2H-1,4-苯并噁嗪-3(4H)-酮,7-乙酰基-2,2,4-三甲基- 的合成通常涉及在受控条件下对适当的前体进行环化。常见的合成路线可能包括:
N-酰基邻氨基苯甲酸的环化: 该方法涉及在回流条件下将 N-酰基邻氨基苯甲酸与乙酸酐反应形成苯并噁嗪环。
缩合反应: 另一种方法涉及邻氨基苯酚与酰氯或酸酐的缩合,然后进行环化。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。连续流动反应器和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
2H-1,4-苯并噁嗪-3(4H)-酮,7-乙酰基-2,2,4-三甲基- 可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,形成相应的氧化物。
还原: 使用氢化铝锂等还原剂的还原反应可以将该化合物转化为其还原形式。
取代: 亲电和亲核取代反应可以在芳环或乙酰基上发生。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 氢化铝锂、硼氢化钠。
取代试剂: 卤素、烷基化剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成苯并噁嗪氧化物,而还原可能生成苯并噁嗪醇。
科学研究应用
2H-1,4-苯并噁嗪-3(4H)-酮,7-乙酰基-2,2,4-三甲基- 有多种科学研究应用,包括:
化学: 用作合成更复杂分子和聚合物的构建块。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,包括药物开发。
工业: 用于生产先进材料,例如高性能聚合物和涂料。
作用机制
2H-1,4-苯并噁嗪-3(4H)-酮,7-乙酰基-2,2,4-三甲基- 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过以下途径发挥作用:
与酶或受体结合: 调节其活性并影响生化途径。
与细胞成分相互作用: 影响细胞信号传导、生长和分化。
相似化合物的比较
类似化合物
2H-1,4-苯并噁嗪-3(4H)-酮: 缺少乙酰基和额外的甲基,导致不同的化学性质。
7-乙酰基-2,2,4-三甲基-1,2,3,4-四氢喹啉: 具有结构相似性,但核心环结构不同。
独特性
2H-1,4-苯并噁嗪-3(4H)-酮,7-乙酰基-2,2,4-三甲基- 中乙酰基和多个甲基的存在赋予其独特的化学性质,例如提高的稳定性和反应性,使其与其他苯并噁嗪衍生物区分开来。
属性
CAS 编号 |
116337-70-3 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC 名称 |
7-acetyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H15NO3/c1-8(15)9-5-6-10-11(7-9)17-13(2,3)12(16)14(10)4/h5-7H,1-4H3 |
InChI 键 |
CTIBYWYNVICJDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


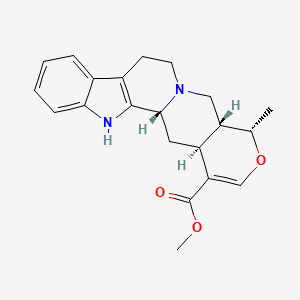
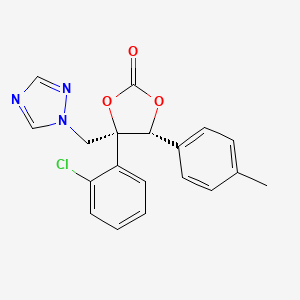
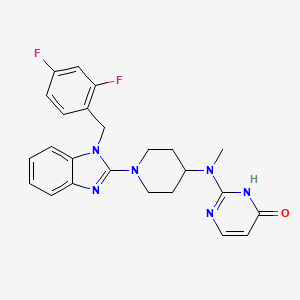

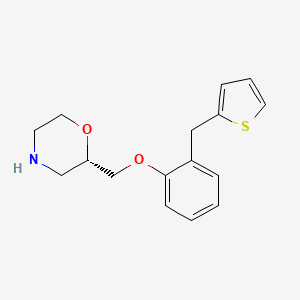
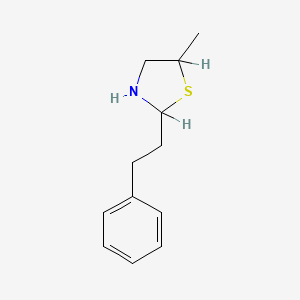
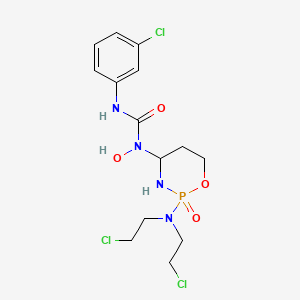
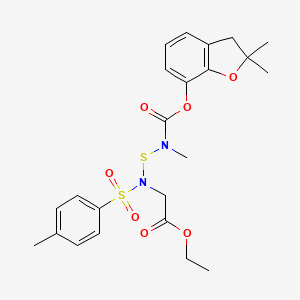
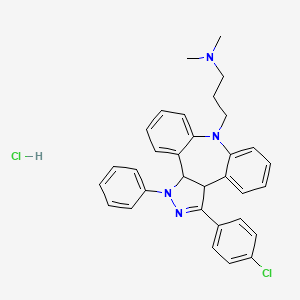
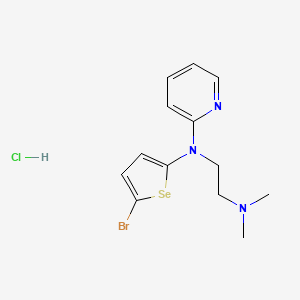
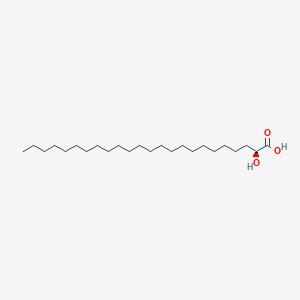
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
